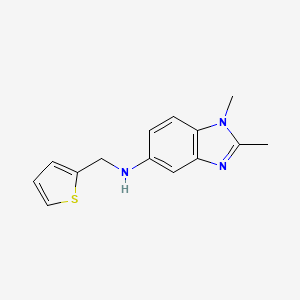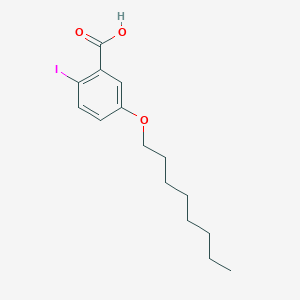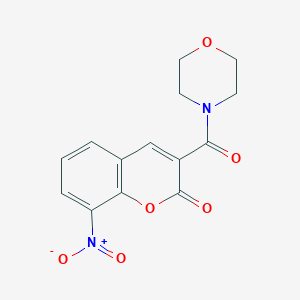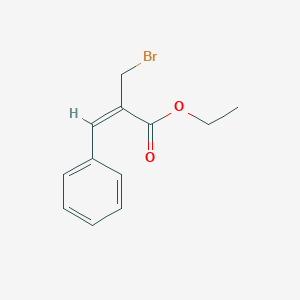
2-Propenoic acid, 2-(bromomethyl)-3-phenyl-, ethyl ester, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 2-(bromomethyl)-3-phenyl-, ethyl ester, (E)- is an organic compound with the molecular formula C12H13BrO2. This compound is a derivative of propenoic acid, featuring a bromomethyl group and a phenyl group attached to the propenoic acid backbone. It is commonly used in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(bromomethyl)-3-phenyl-, ethyl ester, (E)- typically involves the esterification of 2-(bromomethyl)-3-phenylpropenoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to improve the efficiency of the process.
化学反応の分析
Types of Reactions
2-Propenoic acid, 2-(bromomethyl)-3-phenyl-, ethyl ester, (E)- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Addition Reactions: The double bond in the propenoic acid moiety can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Polymerization: The compound can undergo polymerization reactions to form polymers with specific properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Addition Reactions: Reagents such as bromine or hydrogen bromide are used, and the reactions are often conducted in non-polar solvents like chloroform or carbon tetrachloride.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of the original compound, depending on the nucleophile used.
Addition Reactions: Products include dibromo derivatives or other addition products.
Polymerization: The major products are polymers with repeating units derived from the original monomer.
科学的研究の応用
2-Propenoic acid, 2-(bromomethyl)-3-phenyl-, ethyl ester, (E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for various biochemical studies.
Industry: The compound is used in the production of specialty polymers and resins with specific properties.
作用機序
The mechanism of action of 2-Propenoic acid, 2-(bromomethyl)-3-phenyl-, ethyl ester, (E)- involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the double bond in the propenoic acid moiety can participate in addition reactions. These reactions allow the compound to interact with various molecular targets and pathways, leading to the formation of new compounds with desired properties.
類似化合物との比較
Similar Compounds
2-Propenoic acid, 3-bromo-, methyl ester, (E)-: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Propanoic acid, 2-bromo-, methyl ester: Similar in structure but lacks the phenyl group and has a methyl ester group.
Uniqueness
2-Propenoic acid, 2-(bromomethyl)-3-phenyl-, ethyl ester, (E)- is unique due to the presence of both a bromomethyl group and a phenyl group, which confer specific reactivity and properties. The combination of these functional groups makes it a versatile compound in organic synthesis and various applications in scientific research and industry.
特性
CAS番号 |
114746-82-6 |
|---|---|
分子式 |
C12H13BrO2 |
分子量 |
269.13 g/mol |
IUPAC名 |
ethyl (E)-2-(bromomethyl)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C12H13BrO2/c1-2-15-12(14)11(9-13)8-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3/b11-8- |
InChIキー |
TYYPPLJVUAGWAQ-FLIBITNWSA-N |
異性体SMILES |
CCOC(=O)/C(=C\C1=CC=CC=C1)/CBr |
正規SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


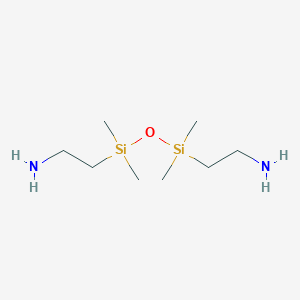
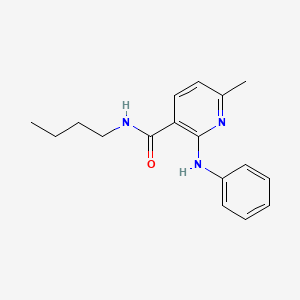
![N-(3-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14151395.png)

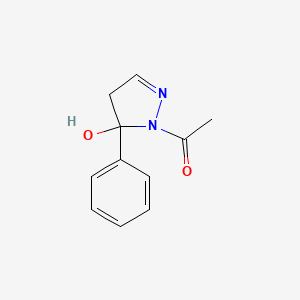
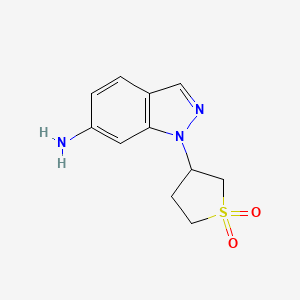
![2-(5-methyl-1H-pyrazol-1-yl)-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B14151430.png)
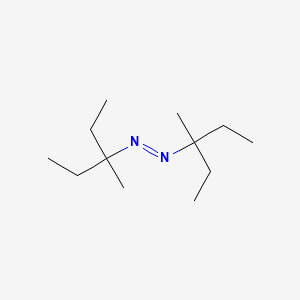
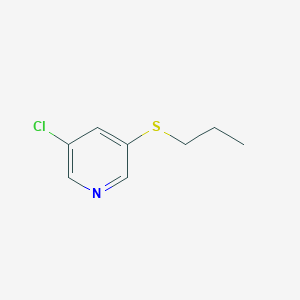
![2,2'-(Ethane-1,1-diyl)bis[5-(isocyanatomethyl)furan]](/img/structure/B14151453.png)
